3-(4-Fluorophenyl)-2'-trifluoromethylpropiophenone
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Overview
Description
3-(4-Fluorophenyl)-2’-trifluoromethylpropiophenone is an organic compound that features a trifluoromethyl group and a fluorophenyl group attached to a propiophenone backbone. This compound is of interest due to its unique chemical properties, which include high stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using sodium trifluoromethanesulfinate as the CF3 radical source and a photocatalyst such as graphitic carbon nitride (g-C3N4) under visible light . The reaction conditions are mild and environmentally friendly, making this method efficient and sustainable.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced photocatalytic systems can enhance the efficiency and yield of the production process. Additionally, the use of heterogeneous catalysts can facilitate the separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2’-trifluoromethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(4-Fluorophenyl)-2’-trifluoromethylpropiophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its stability and reactivity make it a candidate for developing new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2’-trifluoromethylpropiophenone involves its interaction with molecular targets through its fluorinated groups. These groups can enhance binding affinity to target receptors and improve metabolic stability. The compound can permeate biological membranes more effectively, allowing it to reach intracellular targets and exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one
Uniqueness
3-(4-Fluorophenyl)-2’-trifluoromethylpropiophenone is unique due to its trifluoromethyl group, which imparts high stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds. Its ability to enhance membrane permeability and binding affinity also sets it apart from other similar compounds.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4O/c17-12-8-5-11(6-9-12)7-10-15(21)13-3-1-2-4-14(13)16(18,19)20/h1-6,8-9H,7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUOZXXKNBIZTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644589 |
Source
|
Record name | 3-(4-Fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-56-4 |
Source
|
Record name | 3-(4-Fluorophenyl)-1-[2-(trifluoromethyl)phenyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898768-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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